
N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine is a cycloaliphatic amine compound. Cycloaliphatic amines are known for their use in various industrial applications, particularly as curing agents in epoxy resin systems. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with heptan-3-yl, methyl, and propan-2-yl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of aromatic compounds or cyclization of linear alkanes.
Substitution reactions: The introduction of the heptan-3-yl, methyl, and propan-2-yl groups onto the cyclohexane ring is achieved through substitution reactions. These reactions often require specific catalysts and reaction conditions to ensure selective substitution at the desired positions.
Amination: The final step involves the introduction of the amine group. This can be achieved through reductive amination or other amination techniques.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield.
化学反応の分析
Types of Reactions
N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Catalysts such as palladium on carbon (Pd/C) and specific reaction conditions (e.g., temperature, pressure) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce different amine derivatives.
科学的研究の応用
N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized as a curing agent in epoxy resin systems, enhancing the mechanical properties and durability of the final product.
作用機序
The mechanism of action of N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
N-(3-aminopropyl)cyclohexylamine: Another cycloaliphatic amine used in epoxy resin systems.
4,4’-Methylenedianiline: A diamine used in the production of polyurethanes and epoxy resins.
Uniqueness
N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
76184-05-9 |
|---|---|
分子式 |
C17H35N |
分子量 |
253.5 g/mol |
IUPAC名 |
N-heptan-3-yl-2-methyl-5-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C17H35N/c1-6-8-9-16(7-2)18-17-12-15(13(3)4)11-10-14(17)5/h13-18H,6-12H2,1-5H3 |
InChIキー |
PLNRWJRLEZAYAL-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)NC1CC(CCC1C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


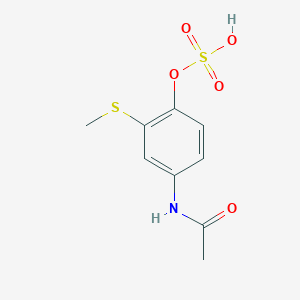
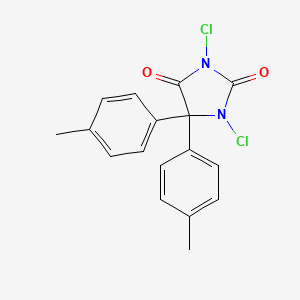
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)
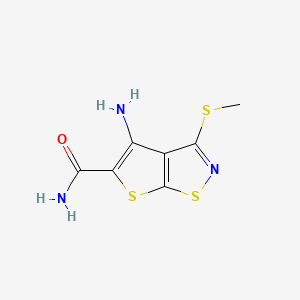
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)



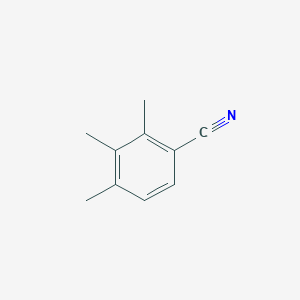
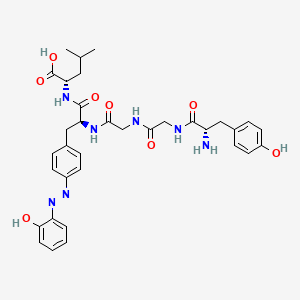
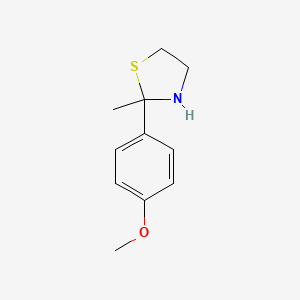
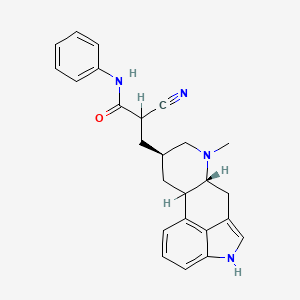
![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)

